人参皂苷Ra1

描述

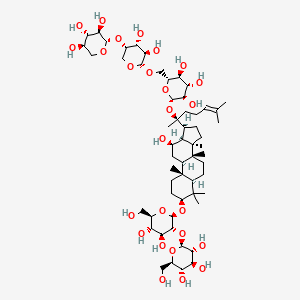

Ginsenoside Ra1 is a triterpenoid saponin compound found in the roots of Panax ginseng, a medicinal plant belonging to the Araliaceae family. Ginsenosides are the primary active components responsible for the pharmacological properties of ginseng, which include anti-inflammatory, anti-cancer, and neuroprotective effects . Ginsenoside Ra1 is one of the many ginsenosides that contribute to the therapeutic benefits of ginseng.

科学研究应用

人参皂苷Ra1 具有广泛的科学研究应用,包括:

化学: 用作人参皂苷生物合成和代谢途径研究中的参考化合物。

生物学: 研究其在细胞信号传导和基因表达中的作用。

作用机制

人参皂苷Ra1 通过多个分子靶点和途径发挥其作用。 它调节细胞信号通路,包括抑制蛋白酪氨酸激酶的活化,这在细胞增殖和凋亡中起作用 。 此外,this compound 影响参与炎症和氧化应激的基因表达 。

安全和危害

未来方向

With the completion of the entire ginseng genome sequencing and the construction of the ginseng genome database, it has become possible to access information about many genes newly predicted to be involved in ginsenoside biosynthesis . This opens up new directions for functional studies of the predicted genes related to ginsenoside production and its regulation .

生化分析

Biochemical Properties

Ginsenoside Ra1 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Ginsenoside Ra1 has been shown to interact with glycosyltransferases, which are enzymes involved in the biosynthesis of ginsenosides . These interactions are crucial for the formation and modification of ginsenosides, affecting their pharmacological properties. Additionally, Ginsenoside Ra1 can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular signaling pathways and metabolic processes.

Cellular Effects

Ginsenoside Ra1 exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Ginsenoside Ra1 can activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular energy homeostasis . This activation can lead to increased glucose uptake and fatty acid oxidation, enhancing cellular metabolism. Furthermore, Ginsenoside Ra1 has been shown to affect the expression of genes involved in inflammation and apoptosis, thereby modulating immune responses and cell survival.

Molecular Mechanism

The molecular mechanism of Ginsenoside Ra1 involves its interactions with various biomolecules, leading to changes in their activity and function. Ginsenoside Ra1 can bind to specific receptors on the cell surface, initiating a cascade of signaling events that result in the activation or inhibition of downstream pathways . For instance, Ginsenoside Ra1 has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and immune responses. This inhibition can reduce the expression of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. Additionally, Ginsenoside Ra1 can modulate the activity of enzymes involved in cellular metabolism, such as AMPK, leading to changes in energy production and utilization.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ginsenoside Ra1 can vary over time, depending on its stability, degradation, and long-term impact on cellular function. Studies have shown that Ginsenoside Ra1 is relatively stable under physiological conditions, maintaining its activity over extended periods . Its degradation can occur under certain conditions, such as exposure to high temperatures or acidic environments. Long-term studies have demonstrated that Ginsenoside Ra1 can exert sustained effects on cellular function, including prolonged activation of metabolic pathways and modulation of gene expression.

Dosage Effects in Animal Models

The effects of Ginsenoside Ra1 in animal models can vary with different dosages. At low doses, Ginsenoside Ra1 has been shown to exert beneficial effects, such as enhancing cognitive function and reducing inflammation . At higher doses, it can lead to adverse effects, including toxicity and organ damage. Studies have identified threshold effects, where the benefits of Ginsenoside Ra1 are observed up to a certain dosage, beyond which the adverse effects become more pronounced. These findings highlight the importance of determining the optimal dosage for therapeutic applications of Ginsenoside Ra1.

Metabolic Pathways

Ginsenoside Ra1 is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of enzymes involved in the biosynthesis and degradation of ginsenosides, such as glycosyltransferases and cytochrome P450 enzymes . These interactions can affect the metabolic flux and levels of metabolites, leading to changes in cellular metabolism. Additionally, Ginsenoside Ra1 can modulate the activity of enzymes involved in energy production, such as AMPK, enhancing cellular energy homeostasis.

Transport and Distribution

The transport and distribution of Ginsenoside Ra1 within cells and tissues are mediated by specific transporters and binding proteins. Ginsenoside Ra1 can be taken up by cells through active transport mechanisms, involving transporters such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters . Once inside the cells, Ginsenoside Ra1 can bind to specific proteins, facilitating its distribution to various cellular compartments. These interactions can influence the localization and accumulation of Ginsenoside Ra1, affecting its activity and function.

Subcellular Localization

Ginsenoside Ra1 exhibits specific subcellular localization, which can impact its activity and function. It has been shown to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The subcellular localization of Ginsenoside Ra1 can be influenced by targeting signals and post-translational modifications, directing it to specific organelles. For instance, Ginsenoside Ra1 can be targeted to the mitochondria, where it can modulate mitochondrial function and energy production. Additionally, its localization to the nucleus can influence gene expression and cellular signaling pathways.

准备方法

合成路线和反应条件: 人参皂苷Ra1 的制备涉及从人参根中提取和纯化。该过程通常包括以下步骤:

提取: 人参根部经干燥并研磨成细粉。然后使用乙醇或甲醇对粉末进行溶剂提取。

纯化: 使用色谱技术(如高效液相色谱 (HPLC))对粗提物进行纯化,以分离this compound。

工业生产方法: this compound 的工业化生产可以通过生物技术方法实现,包括代谢工程和合成生物学。 对酿酒酵母等微生物底盘进行改造,通过引入参与生物合成途径的关键酶来生产人参皂苷 。

化学反应分析

反应类型: 人参皂苷Ra1 会发生各种化学反应,包括:

氧化: this compound 可以被氧化形成不同的衍生物。

还原: 还原反应可以修饰this compound 中的糖苷键。

取代: 取代反应可以在人参皂苷分子上的特定位置发生。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及亲核试剂,在温和的酸性或碱性条件下进行。

相似化合物的比较

人参皂苷Ra1 与其他人参皂苷(如人参皂苷Rg1、Rb1 和 Re)进行比较。虽然所有人参皂苷都具有共同的三萜结构,但它们在连接到苷元的糖基数量和位置上有所不同。 这种结构差异导致它们的药理活性不同 。

类似化合物:

- 人参皂苷Rg1

- 人参皂苷Rb1

- 人参皂苷Re

- 人参皂苷Rh1

- 人参皂苷F2

属性

IUPAC Name |

2-[2-[[17-[2-[6-[[3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-52-47(74)42(69)39(66)30(81-52)22-76-49-45(72)40(67)31(23-77-49)80-50-44(71)36(63)27(62)21-75-50)25-11-16-57(7)35(25)26(61)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)82-53-48(43(70)38(65)29(20-60)79-53)83-51-46(73)41(68)37(64)28(19-59)78-51/h10,25-53,59-74H,9,11-23H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMXBSSOCCPAOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(CO8)OC9C(C(C(CO9)O)O)O)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H98O26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1211.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ginsenoside Ra1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035693 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

83459-41-0 | |

| Record name | Ginsenoside Ra1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035693 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1447817.png)

![2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B1447824.png)

![(E)-ethyl 2-[(2'-benzyloxycarbonyl-6'-nitro-phenyl)-imino] propanoate](/img/structure/B1447825.png)